Scammonin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scammonin is a natural resin obtained from the roots of the Convolvulus scammonia plant, which is native to the eastern Mediterranean region. Scammonin has been traditionally used as a purgative and as a treatment for various ailments, such as constipation, fever, and skin diseases. In recent years, scientific research has focused on the potential applications of scammonin in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Isolation and Characterization of Scammonin Compounds

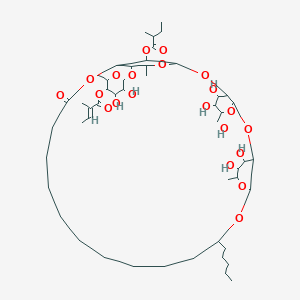

Scammonins, notably scammonins VII and VIII, are resin glycosides isolated from the roots of Convolvulus scammonia (Radix Scammoniae). These compounds are characterized by their unique macrocyclic ester structures and are composed of various glycosidic acids. The isolation and structural determination of scammonins III-VI, also obtained from Convolvulus scammonia, have been extensively studied. These studies provide foundational knowledge about the structural aspects of scammonins and their potential applications in scientific research (Noda, Kogetsu, Kawasaki, & Miyahara, 1992), (Kogetsu, Noda, Kawasaki, & Miyahara, 1991).

Cytotoxicity of Scammonin Derivatives

Research on scammonin derivatives like orizabins V-VIII, which are tetrasaccharide glycolipids from the Mexican scammony root (Ipomoea orizabensis), reveals their cytotoxic properties. These derivatives, including known scammonins, have shown weak cytotoxicity towards human oral epidermoid carcinoma cells, suggesting their potential relevance in cancer research and therapy (Hernández-Carlos, Bye, & Pereda-Miranda, 1999).

Biochemical Composition and Properties

Scammonin I and II, identified from Radix Scammoniae, have been analyzed for their biochemical composition, revealing the presence of scammonic acid A and other acids. The detailed characterization of these resin glycosides adds to the understanding of their biochemical properties and potential applications in various scientific fields (Noda, Kogetsu, Kawasaki, & Miyahara, 1990).

properties

CAS RN |

131747-25-6 |

|---|---|

Product Name |

Scammonin |

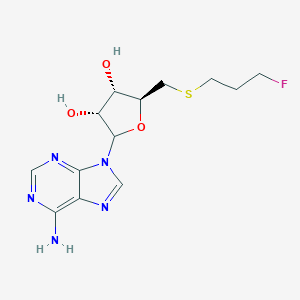

Molecular Formula |

C50H84O21 |

Molecular Weight |

1021.2 g/mol |

IUPAC Name |

[30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |

InChI |

InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+ |

InChI Key |

DGRGOOVTCYVEDQ-KIBLKLHPSA-N |

Isomeric SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O |

SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |

Other CAS RN |

145108-33-4 |

synonyms |

11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester scammonin I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)

![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)

![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)

![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)

![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)

![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)

![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)

![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)